Product packaging for 4-(Difluoromethoxy)-3-methoxybenzaldehyde(Cat. No.:CAS No. 162401-70-9)

4-(Difluoromethoxy)-3-methoxybenzaldehyde

Cat. No.: B067655
CAS No.: 162401-70-9
M. Wt: 202.15 g/mol
InChI Key: KGPOVKAYCXTCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1; molecular formula: C₉H₈F₂O₃; molecular weight: 202.15) is a substituted benzaldehyde derivative featuring a difluoromethoxy group at the 4-position and a methoxy group at the 3-position. This compound is characterized by its electron-withdrawing substituents, which influence its physicochemical properties and reactivity. Key properties include a boiling point of 298.3°C at 760 mmHg, a topological polar surface area (TPSA) of 35.5 Ų, and moderate lipophilicity (LogP: 1.9) .

Its synthesis involves reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 16 hours, followed by purification via column chromatography (yield: 91%) . The compound’s bioactivity profile includes moderate gastrointestinal absorption and blood-brain barrier penetration, making it a candidate for medicinal chemistry applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8F2O3 B067655 4-(Difluoromethoxy)-3-methoxybenzaldehyde CAS No. 162401-70-9

Properties

IUPAC Name

4-(difluoromethoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPOVKAYCXTCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390295
Record name 4-(difluoromethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-70-9
Record name 4-(difluoromethoxy)-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The predominant method for synthesizing 4-(difluoromethoxy)-3-methoxybenzaldehyde involves the direct alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde ) with sodium chlorodifluoroacetate (ClCF₂COONa). This one-step process leverages the pre-existing methoxy group at the 3-position, allowing selective introduction of the difluoromethoxy group at the 4-position. The reaction is conducted in a biphasic solvent system of DMF/water (1:1) at 100°C for 3.5 hours , catalyzed by cesium carbonate (Cs₂CO₃).

Key Reaction Parameters:

  • Molar Ratio : Vanillin : ClCF₂COONa : Cs₂CO₃ = 1 : 2.4 : 1.4

  • Temperature : 100°C

  • Solvent : DMF/water (14 mL each per 2 g vanillin)

  • Yield : 91%

Purification and Byproduct Management

Post-reaction workup involves acidification with concentrated HCl, extraction with ethyl acetate, and drying over MgSO₄. Purification via column chromatography (silica gel, ethyl acetate/n-hexane = 1:4) yields the target compound as a colorless oil. Notably, this method avoids the formation of bis-difluoromethoxy byproducts due to the steric and electronic protection provided by the pre-installed methoxy group.

Stepwise Alkylation of 3,4-Dihydroxybenzaldehyde

Two-Step Functionalization Approach

An alternative route begins with 3,4-dihydroxybenzaldehyde , which undergoes sequential alkylation to introduce the difluoromethoxy and methoxy groups.

Step 1: Difluoromethoxy Group Introduction

The 4-hydroxy group of 3,4-dihydroxybenzaldehyde is alkylated with chlorodifluoroacetate in DMF at 80–120°C for 4–5 hours , yielding 4-difluoromethoxy-3-hydroxybenzaldehyde with 45% efficiency. Competing bis-alkylation at both hydroxyl groups generates 3,4-bis(difluoromethoxy)benzaldehyde as a major byproduct (20% yield), necessitating rigorous purification.

Step 2: Methoxy Group Introduction

The 3-hydroxy group of the intermediate is methylated using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). While specific data for this step are omitted in the provided sources, analogous reactions suggest a moderate yield of 70–80% , leading to an overall yield of 31–36% for the two-step process.

Challenges in Selectivity and Scalability

The stepwise method faces significant hurdles:

  • Low Selectivity : Competing bis-alkylation reduces the yield of the mono-alkylated product.

  • Complex Purification : Column chromatography is required to separate mono- and bis-alkylated derivatives, complicating industrial-scale production.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodStarting MaterialStepsOverall YieldKey AdvantageKey Limitation
Direct AlkylationVanillin191%High yield, minimal byproductsRequires column chromatography
Stepwise Alkylation3,4-Dihydroxybenzaldehyde231–36%Flexibility in functional group orderLow yield, byproduct formation

Industrial Scalability Considerations

  • Direct Method : Despite requiring chromatography, the high yield and simplicity of the one-pot reaction make it preferable for large-scale synthesis.

  • Stepwise Method : The need for multiple purification steps and lower yield render it less economically viable, though it remains useful for research-scale diversification.

Byproduct Formation and Mitigation Strategies

Major Byproducts

  • Bis-Difluoromethoxy Derivatives : Formed during the alkylation of 3,4-dihydroxybenzaldehyde due to incomplete regioselectivity.

  • Chlorinated Impurities : Generated in methods using chlorinated solvents or reagents, necessitating stringent pH control during workup.

Optimization Strategies

  • Solvent Modulation : Increasing water content in the DMF/water system enhances solubility of Cs₂CO₃, improving reaction homogeneity.

  • Temperature Control : Maintaining temperatures below 120°C reduces side reactions during difluoromethoxy group installation .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 4-(Difluoromethoxy)-3-methoxybenzoic acid.

    Reduction: 4-(Difluoromethoxy)-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Intermediates

The primary application of 4-(Difluoromethoxy)-3-methoxybenzaldehyde is as an intermediate in the synthesis of PDE4 inhibitors, such as Roflumilast. Roflumilast is used for treating chronic obstructive pulmonary disease (COPD) and is known for its selective inhibition of phosphodiesterase-4, which reduces inflammation in the lungs .

Chemical Synthesis

This compound is crucial in synthesizing other complex molecules due to its unique difluoromethoxy group, which can influence biological activity. It serves as a building block for various derivatives that may exhibit different pharmacological properties.

Research on Impurities

Studies have also focused on isolating impurities related to Roflumilast from crude products, where this compound acts as a reference compound for identifying and quantifying these impurities . This aspect is vital for ensuring the purity and efficacy of pharmaceutical products.

Case Studies

StudyDescriptionFindings
Lin et al. (2012)Isolation and characterization of impurities in Roflumilast productionIdentified several impurities including those derived from this compound; emphasized the importance of this compound in quality control processes .
Patent CN105732348ASynthesis method improvement for Roflumilast intermediatesIntroduced a novel method utilizing solid-state difluoromethylation that improved yields significantly while reducing by-product formation .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous benzaldehyde derivatives (Table 1), focusing on substituent effects:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Similarity to Target Compound Key Applications References
4-Methoxy-3-(trifluoromethyl)benzaldehyde 162401-73-2 Methoxy (4), CF₃ (3) C₉H₇F₃O₂ 204.15 0.94 Antibacterial agents
4-(Benzyloxy)-3-methoxybenzaldehyde 5736-85-6 Benzyloxy (4), Methoxy (3) C₁₅H₁₄O₃ 242.27 0.93 Antimicrobial intermediates
4-(tert-Butoxy)-3-methoxybenzaldehyde 293302-68-8 tert-Butoxy (4), Methoxy (3) C₁₂H₁₆O₃ 208.25 0.90 Drug synthesis intermediates
3-Ethoxy-4-methoxybenzaldehyde 114991-69-4 Ethoxy (3), Methoxy (4) C₁₀H₁₂O₃ 180.20 0.90 Organic synthesis
Vanillin (4-hydroxy-3-methoxybenzaldehyde) 121-33-5 Hydroxy (4), Methoxy (3) C₈H₈O₃ 152.15 0.85 Pharmaceuticals, flavoring

Key Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The difluoromethoxy group in the target compound enhances metabolic stability compared to the hydroxy group in vanillin, which is prone to oxidation .
  • Trifluoromethyl (CF₃) substitution (CAS 162401-73-2) increases lipophilicity (LogP: 2.3) but reduces solubility, limiting its use in aqueous formulations .

Steric Effects :

  • tert-Butoxy substituents (CAS 293302-68-8) introduce steric hindrance, slowing reaction kinetics in nucleophilic additions compared to the less bulky difluoromethoxy group .

Biological Activity :

  • 4-(Benzyloxy)-3-methoxybenzaldehyde (CAS 5736-85-6) exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL), while the target compound’s difluoromethoxy analog shows improved selectivity in antibacterial assays due to reduced cytotoxicity .

Synthetic Utility :

  • The target compound’s difluoromethoxy group enables regioselective functionalization in cross-coupling reactions, unlike vanillin derivatives, which require protective groups for similar transformations .

Data Tables

Table 1: Physicochemical Properties

Property 4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-Methoxy-3-(trifluoromethyl)benzaldehyde Vanillin
Boiling Point (°C) 298.3 305.1 285.0
LogP 1.9 2.3 1.2
TPSA (Ų) 35.5 35.5 55.8
Solubility (mg/mL) 1.2 (in water) 0.8 (in water) 12.5 (in water)
CYP Inhibition (IC₅₀, µM) >50 (CYP3A4) 32 (CYP3A4) >100 (CYP3A4)

Biological Activity

4-(Difluoromethoxy)-3-methoxybenzaldehyde is an aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of difluoromethoxy and methoxy substituents, has been investigated for its interactions with various biological targets, particularly in the context of inflammation and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and potential applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Recent studies indicate that this compound acts as an inhibitor of phosphodiesterase enzymes (PDEs), particularly PDE4, which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this compound leads to increased cAMP levels, which can subsequently reduce the expression of inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-17 (IL-17) .

Antiviral and Antibacterial Properties

The compound has shown promise as a potential antiviral and antibacterial agent. Its difluoromethoxy substituent is believed to enhance lipophilicity and metabolic stability, making it more effective in targeting pathogens . Preliminary studies have indicated that similar compounds exhibit inhibitory effects against various bacterial strains and viruses, suggesting that this compound may possess comparable properties .

Anti-inflammatory Effects

Research indicates that the compound effectively inhibits epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1), which is crucial in fibrosis development. This inhibition occurs through the reduction of Smad2/3 phosphorylation levels, thereby attenuating fibrotic responses . Such anti-inflammatory actions could be beneficial in treating conditions characterized by excessive fibrosis and inflammation.

Neuroprotective Effects

The elevation of cAMP levels due to PDE4 inhibition also suggests potential neuroprotective effects. Increased cAMP can activate protein kinase A (PKA), leading to various downstream effects beneficial for neuronal health. This mechanism has been explored in the context of neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD), where PDE4 inhibitors are being investigated for their cognitive-enhancing properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Inhibition of PDE4 : A study demonstrated that the compound significantly inhibited PDE4D isoforms with an IC50 value indicating effective potency compared to other known inhibitors .
  • Cytotoxicity Tests : In vitro tests on cancer cell lines revealed moderate cytotoxicity, suggesting potential applications in cancer therapy . For instance, related compounds showed IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines .
  • Antioxidant Activity : The compound's structural features contribute to its antioxidant capabilities, which can mitigate oxidative stress—a key factor in various diseases .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundDifluoromethoxy and methoxy substituentsPotential anti-inflammatory effects; PDE4 inhibition
2-Chloro-5-nitrobenzaldehydeChloro and nitro groupsAntibacterial properties
3-(Difluoromethoxy)anilineAmino group instead of aldehydeAnticancer activity

Q & A

Q. Basic Research Focus

  • 1H/13C-NMR : Assigns substituent positions and confirms purity. For multi-substituted analogs, coupling patterns (e.g., doublets of doublets) resolve overlapping signals .
  • FTIR-ATR : Detects functional groups (e.g., aldehyde C-H stretch at ~2820 cm⁻¹) and monitors reaction progress .
  • X-ray crystallography : Resolves molecular conformation and crystal packing, as demonstrated for brominated analogs (monoclinic P21/c space group, β = 95.671°) .

What challenges arise in interpreting NMR spectra of multi-substituted benzaldehydes, and how can they be resolved?

Advanced Research Focus
Overlapping aromatic signals and complex splitting patterns complicate spectral analysis. Strategies include:

  • Deuterated solvent selection : DMSO-d6 shifts residual protons to δ 2.50 ppm, simplifying aromatic region interpretation .
  • 2D NMR (COSY, HSQC) : Correlates 1H-1H and 1H-13C couplings to resolve adjacent substituents .
  • Dynamic NMR : Variable-temperature experiments distinguish rotamers or conformational exchange in flexible substituents .

How can molecular docking studies optimize the design of this compound derivatives for biological targets?

Advanced Research Focus
Computational docking (e.g., AutoDock Vina) evaluates binding affinities to targets like DNA or enzymes. For example:

  • Derivatives with N,N-dimethyl barbituric acid exhibit stronger DNA intercalation than unsubstituted analogs due to enhanced hydrophobic interactions .
  • Docking scores correlate with experimental data (e.g., IC₅₀ values), guiding prioritization of synthetic targets. Parameter adjustments (e.g., grid box size, force fields) improve model accuracy .

Why do substituent modifications at the 4-position lead to contradictory biological activity data, and how can this be addressed?

Advanced Research Focus
Contradictions arise from varying steric, electronic, and solubility effects. For example:

  • 4-(Benzyloxy) groups improve DNA binding via π-π stacking, but 4-(difluoromethoxy) may reduce solubility, limiting bioavailability .
  • Methodological resolution : Combine in vitro assays (e.g., fluorescence intercalator displacement) with molecular dynamics simulations to decouple steric/electronic contributions .

What strategies improve the yield of halogenated analogs like 4-(Bromomethyl)-3-methoxybenzaldehyde?

Q. Advanced Research Focus

  • Radical bromination : Using N-bromosuccinimide (NBS) and AIBN under UV light selectively functionalizes benzylic positions .
  • Crystallography-guided optimization : Crystal lattice parameters (e.g., a = 14.275 Å, b = 11.791 Å) inform solvent selection for recrystallization, enhancing purity .
  • Reaction monitoring : TLC with dichloromethane mobile phase and UV visualization ensures intermediate stability .

How does the difluoromethoxy group impact metabolic stability in pharmacokinetic studies?

Q. Advanced Research Focus

  • Fluorine substitution : Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
  • Analytical validation : LC-MS/MS quantifies plasma concentrations, with deuterated internal standards (e.g., DMSO-d6) minimizing matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)-3-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Difluoromethoxy)-3-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.